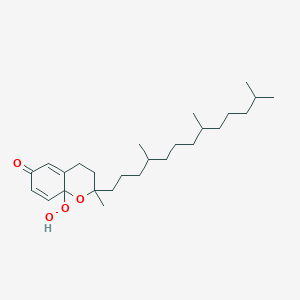
Toc-ooh
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Tocopherol hydroperoxide is a derivative of alpha-Tocopherol, which is a form of vitamin E. Alpha-Tocopherol is a lipid-soluble antioxidant that plays a crucial role in protecting cells from oxidative damage. The hydroperoxide form is an oxidized derivative that can be formed during lipid peroxidation processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Alpha-Tocopherol hydroperoxide can be synthesized through the oxidation of alpha-Tocopherol. This process typically involves the use of oxidizing agents such as hydrogen peroxide or other peroxides under controlled conditions. The reaction is usually carried out in an organic solvent, and the temperature and pH are carefully monitored to ensure the formation of the hydroperoxide without further oxidation to other products.
Industrial Production Methods
Industrial production of Toc-ooh is less common compared to its parent compound, alpha-Tocopherol. when required, it can be produced using large-scale oxidation processes with stringent control over reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-Tocopherol hydroperoxide primarily undergoes reduction and decomposition reactions. It can be reduced back to alpha-Tocopherol by antioxidants or reducing agents. Additionally, it can decompose to form various oxidation products, including alpha-Tocopherol quinone.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, organic peroxides
Reducing Agents: Ascorbic acid, glutathione
Solvents: Organic solvents like ethanol, methanol
Conditions: Controlled temperature and pH to prevent further oxidation
Major Products Formed
Alpha-Tocopherol: Through reduction
Alpha-Tocopherol Quinone: Through decomposition
Applications De Recherche Scientifique
Alpha-Tocopherol hydroperoxide has several applications in scientific research:
Chemistry: Used as a model compound to study lipid peroxidation and antioxidant mechanisms.
Biology: Investigated for its role in cellular oxidative stress and its effects on cell membranes.
Medicine: Studied for its potential implications in diseases related to oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.
Industry: Used in the formulation of antioxidant supplements and in the cosmetic industry for its protective properties.
Mécanisme D'action
Alpha-Tocopherol hydroperoxide exerts its effects primarily through its role in oxidative stress. It can act as both an oxidant and an antioxidant, depending on the cellular environment. The compound can interact with lipid radicals, thereby terminating lipid peroxidation chains. It can also be reduced back to alpha-Tocopherol, which then continues to act as an antioxidant. The molecular targets include cell membrane lipids and various signaling pathways involved in oxidative stress responses.
Comparaison Avec Des Composés Similaires
Alpha-Tocopherol hydroperoxide is unique compared to other tocopherol derivatives due to its oxidized state. Similar compounds include:
Alpha-Tocopherol: The parent compound, a potent antioxidant.
Alpha-Tocopherol Quinone: Another oxidation product of alpha-Tocopherol.
Gamma-Tocopherol: Another form of vitamin E with different antioxidant properties.
Alpha-Tocopherol hydroperoxide is distinct in its ability to act as both an oxidant and an antioxidant, making it a valuable compound for studying oxidative stress mechanisms.
Propriétés
Numéro CAS |
141913-27-1 |
|---|---|
Formule moléculaire |
C26H44O4 |
Poids moléculaire |
420.6 g/mol |
Nom IUPAC |
8a-hydroperoxy-2-methyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-one |
InChI |
InChI=1S/C26H44O4/c1-20(2)9-6-10-21(3)11-7-12-22(4)13-8-16-25(5)17-14-23-19-24(27)15-18-26(23,29-25)30-28/h15,18-22,28H,6-14,16-17H2,1-5H3 |
Clé InChI |
KGTQMSAPGQUKQR-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC1(CCC2=CC(=O)C=CC2(O1)OO)C |
SMILES canonique |
CC(C)CCCC(C)CCCC(C)CCCC1(CCC2=CC(=O)C=CC2(O1)OO)C |
Synonymes |
8a-hydroperoxy-tocopherone alpha-tocopherol hydroperoxide Toc-OOH |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















